BenchChemオンラインストアへようこそ!

Dimethoxy 17-epi-Dienogest

HPLC method validation Pharmacopeial impurity profiling UV chromophore differentiation

Dimethoxy 17-epi-Dienogest (CAS 102193-41-9), formally designated as Dienogest EP Impurity E, is a fully characterized reference standard used in the analytical quality control (QC), method validation, and pharmacopeial compliance testing of the active pharmaceutical ingredient (API) Dienogest. Chemically described as [17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17alpha-yl]acetonitrile (C₂₂H₃₁NO₃, MW 357.49), this compound is a protected ketal impurity possessing a 5(10),9(11)-diene system that distinguishes it from the parent drug and other common Dienogest impurities.

Molecular Formula C₂₂H₃₁NO₃
Molecular Weight 357.49
Cat. No. B1153939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxy 17-epi-Dienogest
Synonyms2-((8S,13S,14S,17S)-17-Hydroxy-3,3-dimethoxy-13-methyl-2,3,4,6,7,8,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)acetonitrile, Dienogest Impurity E,
Molecular FormulaC₂₂H₃₁NO₃
Molecular Weight357.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethoxy 17-epi-Dienogest: Analytical Reference Standard Identity and Key Differentiators for Dienogest Quality Control Procurement


Dimethoxy 17-epi-Dienogest (CAS 102193-41-9), formally designated as Dienogest EP Impurity E, is a fully characterized reference standard used in the analytical quality control (QC), method validation, and pharmacopeial compliance testing of the active pharmaceutical ingredient (API) Dienogest [1]. Chemically described as [17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17alpha-yl]acetonitrile (C₂₂H₃₁NO₃, MW 357.49), this compound is a protected ketal impurity possessing a 5(10),9(11)-diene system that distinguishes it from the parent drug and other common Dienogest impurities [2]. It is supplied with comprehensive characterization data (NMR, MS, IR, HPLC purity) compliant with regulatory guidelines (ICH) and is traceable to European Pharmacopoeia (EP) and United States Pharmacopeia (USP) standards [1].

Why Dienogest EP Impurity E Cannot Be Substituted by Generic Dienogest or Other EP Impurities: The Critical Role of Stereochemical and Chromophoric Identity in Analytical Selectivity


Substituting Dimethoxy 17-epi-Dienogest with unqualified Dienogest, structurally related analogues (such as 17-Epi-Dienogest [1], Dienogest EP Impurity I [2], or EP Impurity A [3]), or other 19-nortestosterone derivatives is analytically and regulatorily untenable. Each impurity possesses a unique combination of stereochemistry (notably the C17 configuration), chromophore (3-keto vs. 3,3-dimethoxy ketal), and unsaturation pattern (Δ4,9 vs. Δ5(10),9(11)) that governs its distinct chromatographic retention, UV absorption profile, and mass spectrometric response. Using the wrong reference standard introduces systematic error into HPLC peak identification, leading to erroneous purity calculations, failed system suitability tests, and potential regulatory citation during ANDA or DMF review. The EP and USP monographs assign specific relative retention times (RRTs) to each named impurity, and only the exact certified reference standard provides unambiguous peak identity confirmation required for ICH Q3A/Q3B compliance [4].

Dimethoxy 17-epi-Dienogest: Quantifiable Differentiation Evidence for Procurement Decision-Making Against Closest Comparators


Chromatographic Differentiation: 3,3-Dimethoxy Ketal vs. 3-Keto Chromophore Enables Baseline HPLC Resolution from Dienogest and 17-Epi-Dienogest

The 3,3-dimethoxy ketal group of Dimethoxy 17-epi-Dienogest eliminates the conjugated enone chromophore (λmax ~300 nm) present in the parent drug Dienogest (3-keto-Δ4,9-diene) and Impurity I (3-keto-Δ5(10)-ene). This alters both the UV absorption spectrum and the reversed-phase HPLC retention time, enabling unambiguous separation [1]. In gradient HPLC methods compliant with EP monographs, Dienogest elutes with a distinct retention, and named impurity peaks are identified by their relative retention times (RRTs). Impurity E (the dimethyl ketal) exhibits a markedly different RRT compared to Impurity I (the 3-keto-Δ5(10) compound, CAS 65928-65-6) and Impurity A (11-hydroxy-Dienogest, CAS 86153-39-1), preventing co-elution and misidentification [2]. Standard pharmacopeial specifications require individual impurity quantification at <0.1% levels, and the unique retention of Impurity E ensures that this impurity is not masked by the main drug peak or other related substances [3].

HPLC method validation Pharmacopeial impurity profiling UV chromophore differentiation

Synthetic Process Traceability: Dimethoxy 17-epi-Dienogest as a Ketal-Protected Process Intermediate That Validates Synthetic Route Control

Dimethoxy 17-epi-Dienogest arises from the ketal protection step of the 3-keto group during Dienogest synthesis, a strategy disclosed in multiple process patents where the ketal (V) is reacted with CNCH₂CeCl₂ before acidic deprotection [1]. Patent documents emphasize that efficient removal of this ketal impurity is critical; one patent describes achieving impurity levels below 0.05% via optimized crystallization from dimethylformamide-water mixtures [2]. The presence of residual Dimethoxy 17-epi-Dienogest in API thus serves as a direct marker of incomplete deprotection and inadequate purification. In contrast, Impurity I (CAS 65928-65-6) is a constitutional isomer lacking the 9(11) double bond, arising from a different synthetic pathway or degradation route [3]. Monitoring Impurity E provides route-specific process control information that monitoring Impurity I alone cannot deliver.

Process chemistry Route scouting Genotoxic impurity risk assessment

Regulatory Pharmacopeial Recognition: EP Impurity E Designation Confers Binding Analytical Method Requirements That Differ from Impurities A, C, I, and Unlisted Analogues

The European Pharmacopoeia explicitly names Dienogest EP Impurity E as a specified impurity, requiring its identification and quantification in API release testing . This formal designation imposes mandatory analytical method validation requirements—including specificity, LOD/LOQ determination, and accuracy/recovery studies—that are not applicable to unspecified or unlisted impurities. Impurity E is chemically defined as [17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17alpha-yl]acetonitrile and must be resolved from Impurity I (3-keto-Δ5(10)), Impurity A (11-hydroxy), and Impurity F (9,10-dehydro) [1][2]. For CEP holders and ASMF applicants, procurement of the correct EP-named impurity reference standard is non-negotiable; substitution with an in-house characterized but pharmacopeially unnamed analogue will not satisfy assessor requirements for peak identity confirmation .

Pharmacopeial compliance CEP/ASMF filing GMP quality control

Solubility and Physical Property Differentiation: Dimethoxy 17-epi-Dienogest vs. Dienogest Impacts Reference Standard Preparation and Method Development Feasibility

The 3,3-dimethoxy ketal modification alters the physicochemical profile of Dimethoxy 17-epi-Dienogest compared to the parent Dienogest and other keto-impurities. The target compound exhibits very low aqueous solubility (reported as approximately 0.02 g/L at 25°C ), while Dienogest is described as practically insoluble in water but soluble in dichloromethane and slightly soluble in methanol [1]. This differential solubility profile is important for analytical method development: the ketal impurity requires careful diluent selection (e.g., acetonitrile or methanol-rich mobile phases) to ensure complete dissolution and accurate standard preparation. In contrast, 3-keto impurities such as Impurity I and Impurity A exhibit solubility behavior more similar to the parent drug, potentially allowing a unified diluent strategy [2]. Failure to account for the lower solubility of Impurity E can lead to incomplete dissolution, inaccurate calibration standard concentrations, and compromised method accuracy.

Reference standard handling Diluent compatibility Sample preparation robustness

Forced Degradation Study Applicability: Impurity E as a Marker for Acidic Deprotection Stress Testing vs. Oxidative Degradation Markers (Impurity A, Impurity C)

In forced degradation studies conducted under ICH Q1A guidelines, Dienogest API is subjected to hydrolytic (acidic/alkaline), oxidative, thermal, and photolytic stress. Impurity E (Dimethoxy 17-epi-Dienogest) is specifically relevant as a potential degradation product under acidic conditions that can promote ketal deprotection reversal or incomplete re-protection equilibria [1]. In contrast, Impurity I (3-keto-Δ5(10)) may arise under reductive or thermal stress, while Impurity A (11-hydroxy) is primarily an oxidative degradation product [2]. Selecting the correct impurity reference standard for each stress condition is essential for peak tracking and mass balance determination. Laboratories that substitute Impurity I for Impurity E in acidic stress studies risk misassigning degradation peaks and failing to meet mass balance acceptance criteria (typically 95–105%) [3].

Forced degradation ICH Q1A stability Stress testing design

Dimethoxy 17-epi-Dienogest: High-Value Application Scenarios in Pharmaceutical Development, Quality Control, and Regulatory Filing


ANDA/MAA Filing: Pharmacopeial Method Validation for Specified Impurity E

Generic pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or Marketing Authorization Applications (MAAs) for Dienogest-containing drug products must validate an HPLC method capable of separating and quantifying EP Impurity E (Dimethoxy 17-epi-Dienogest). This specified impurity, identified in the EP monograph, requires demonstration of specificity (resolution ≥1.5 from the Dienogest peak and from Impurity I), linearity (r² ≥0.995 across the reporting threshold to 120% of specification limit), accuracy (recovery 90–110%), and precision (RSD ≤10% at LOQ). Procuring the certified reference standard from a supplier offering EP/USP traceability (e.g., Axios Research, SynZeal) ensures that the peak identity confirmation is defensible to regulatory assessors [1].

Process Development and QbD: Monitoring 3-Keto Deprotection Efficiency

During Dienogest API process development, the ketal protection/deprotection sequence is a critical quality attribute (CQA) control point. Residual Dimethoxy 17-epi-Dienogest levels directly indicate incomplete acid-catalyzed deprotection. Process chemists use the Impurity E reference standard to establish a validated HPLC method with an LOQ of ≤0.05% (aligned with patent-disclosed achievable purity [2]), enabling real-time process monitoring and design space definition per ICH Q8/Q11 principles. This application is route-specific and cannot be addressed using Impurity I or Impurity A, which originate from different mechanistic pathways.

Stability-Indicating Method Development: Acidic Stress Condition Peak Tracking

ICH Q1A stability studies require forced degradation under acidic conditions (typically 0.1N HCl, reflux) to demonstrate that the analytical method is stability-indicating. Dimethoxy 17-epi-Dienogest is a structurally plausible degradation product under these conditions due to ketal exchange or incomplete reversion equilibria. Incorporating the Impurity E reference standard into the method development workflow enables unambiguous peak assignment in stressed-sample chromatograms, supports mass balance calculations (target 95–105%), and provides evidence that degradation products do not co-elute with the API or other specified impurities [1][3].

GMP QC Release Testing: Routine Batch-to-Batch Impurity E Quantification

For commercial Dienogest API manufacturers and finished product QC laboratories, routine batch release testing must include quantification of EP Impurity E against a qualified reference standard. The EP specification for individual unspecified impurities is typically NMT 0.10% [4]; Impurity E, as a specified impurity, may have an even tighter limit depending on the Marketing Authorization. Procuring the reference standard with a valid Certificate of Analysis (CoA) documenting HPLC purity (typically ≥95% or ≥98%), NMR identity confirmation, and MS characterization ensures GMP compliance and audit readiness .

Quote Request

Request a Quote for Dimethoxy 17-epi-Dienogest

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.